

An In-depth Technical Guide to [1,1'-Bi(cyclopropane)]-1-carboxylic acid

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Compound of Interest

Compound Name: **[1,1'-Bi(cyclopropane)]-1-carboxylic acid**

Cat. No.: **B1282533**

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **[1,1'-Bi(cyclopropane)]-1-carboxylic acid**, a unique molecule with potential relevance in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

[1,1'-Bi(cyclopropane)]-1-carboxylic acid, also known as 1-cyclopropylcyclopropane-1-carboxylic acid, is a saturated carboxylic acid featuring a bicyclopropyl scaffold. This structural motif imparts significant rigidity and unique stereoelectronic properties.

Table 1: General and Computed Chemical Properties

Property	Value	Source
IUPAC Name	[1,1'-Bi(cyclopropane)]-1-carboxylic acid	-
Synonyms	1-Cyclopropylcyclopropane-1-carboxylic acid, [1,1'-Bicyclopropyl]-1-carboxylic acid	[1]
CAS Number	60629-92-7	[1] [2]
Molecular Formula	C ₇ H ₁₀ O ₂	[1] [2]
Molecular Weight	126.15 g/mol	[1] [2]
Appearance	White solid	[3]
XLogP3-AA	1.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	37.3 Å ²	[1]

Note: Experimental physical properties such as melting point, boiling point, and pKa are not readily available in the current literature.

Spectroscopic Properties

Detailed experimental spectroscopic data for **[1,1'-Bi(cyclopropane)]-1-carboxylic acid** is not currently published. However, the expected spectral characteristics can be predicted based on its structure and the known properties of similar compounds.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A complex multiplet in the upfield region (approx. 0.2-1.5 ppm) corresponding to the eight protons of the two cyclopropyl rings.- A broad singlet in the downfield region (approx. 10-13 ppm) for the carboxylic acid proton.
¹³ C NMR	<ul style="list-style-type: none">- Resonances for the methylene carbons of the cyclopropyl rings are expected in the upfield region (approx. 5-20 ppm).- A signal for the quaternary carbon of the bicyclopropyl system.- A downfield signal for the carboxylic acid carbon (approx. 170-185 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- A broad O-H stretching band from approximately 2500-3300 cm⁻¹.- A strong C=O stretching band around 1700-1725 cm⁻¹.- C-H stretching bands for the cyclopropyl rings just above 3000 cm⁻¹.- Cyclopropyl ring deformation bands in the fingerprint region.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) at m/z = 126.- Fragmentation patterns corresponding to the loss of the carboxyl group (-COOH) and cleavage of the cyclopropyl rings.

Synthesis and Reactivity

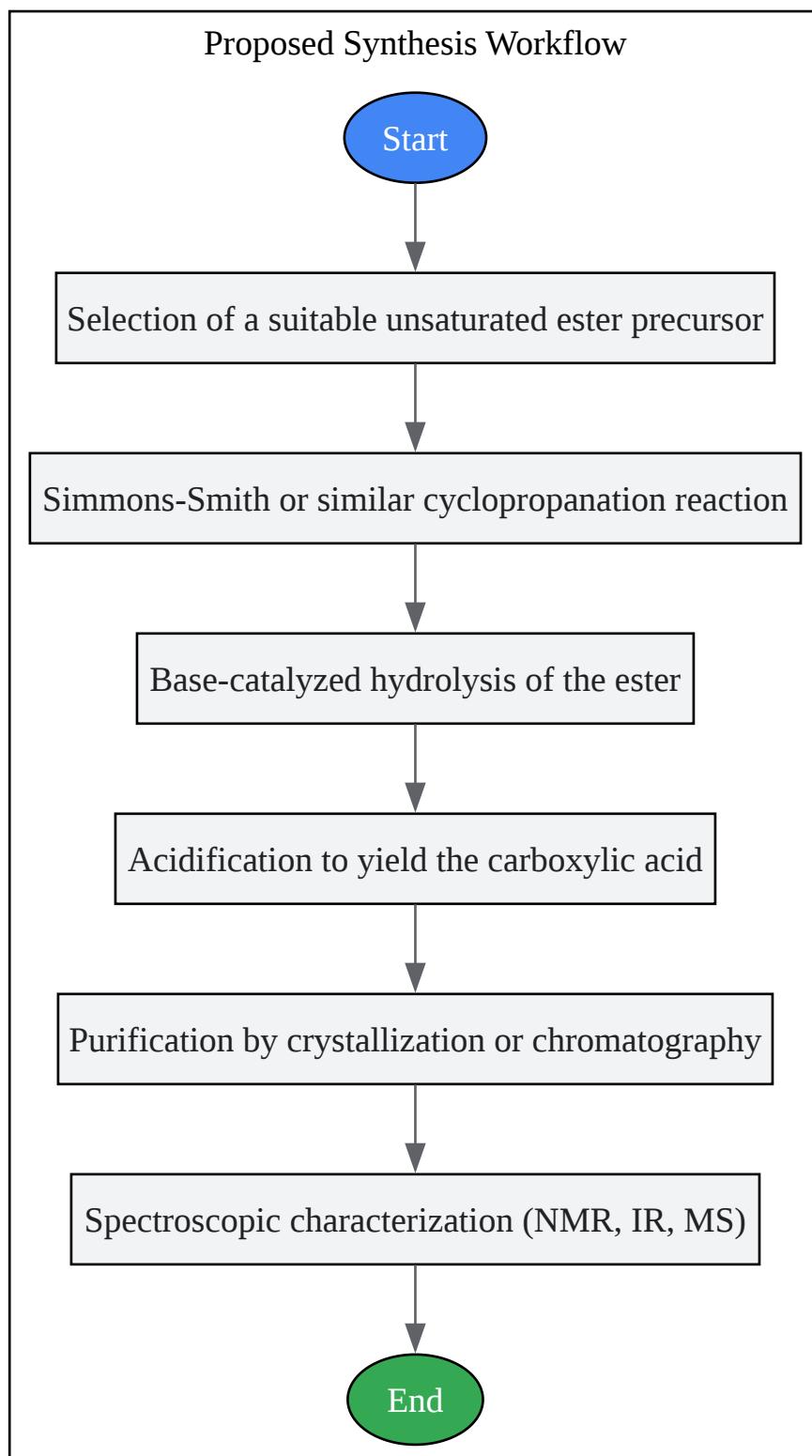
A specific, detailed experimental protocol for the synthesis of **[1,1'-Bi(cyclopropane)]-1-carboxylic acid** is not readily available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar cyclopropane-containing carboxylic acids.

Proposed Synthetic Pathway

A potential approach involves the reaction of a suitable precursor with a cyclopropylating agent. One such method could be the Kulinkovich reaction on an appropriate ester, followed by

oxidation. A more classical approach could involve the Simmons-Smith cyclopropanation of an unsaturated precursor.

A logical workflow for a potential synthesis is outlined below.



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Caption: Proposed workflow for the synthesis of **[1,1'-Bi(cyclopropane)]-1-carboxylic acid**.

Reactivity

The chemical reactivity of **[1,1'-Bi(cyclopropane)]-1-carboxylic acid** is expected to be dominated by the carboxylic acid functional group. Typical reactions include:

- Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
- Amide Formation: Conversion to an acyl chloride followed by reaction with an amine to yield an amide.
- Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

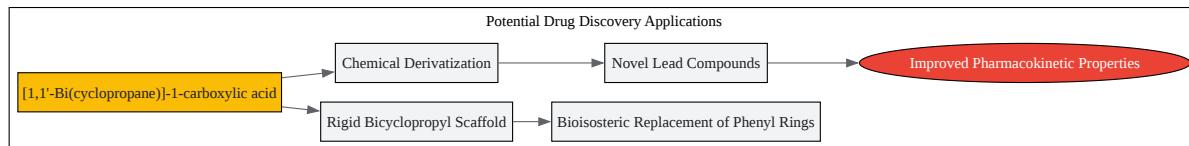
The bicyclic moiety is generally stable but can undergo ring-opening reactions under certain harsh conditions, such as with strong acids or upon thermolysis.

Potential Applications and Biological Relevance

While there are no specific studies on the biological activity of **[1,1'-Bi(cyclopropane)]-1-carboxylic acid**, the broader class of cyclopropane-containing molecules has garnered significant interest in drug discovery.

The cyclopropyl group is a "bioisostere" of a phenyl ring, meaning it can mimic the spatial arrangement of a benzene ring while offering improved metabolic stability and reduced toxicity. [4] Cyclopropane carboxylic acid derivatives have been investigated for a range of therapeutic applications, including as antidepressants and as adjuvants to enhance the efficacy of antibiotics.[5][6]

The rigid bicyclic scaffold of **[1,1'-Bi(cyclopropane)]-1-carboxylic acid** could be a valuable building block for creating conformationally constrained analogues of known drugs, potentially leading to improved potency and selectivity.



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Caption: Logical relationship of the core compound to potential drug discovery applications.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **[1,1'-Bi(cyclopropane)]-1-carboxylic acid** is classified as a warning-level hazard. [1]

Table 3: GHS Hazard Statements

Hazard Code	Statement
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

[1,1'-Bi(cyclopropane)]-1-carboxylic acid is a fascinating molecule with a unique and rigid three-dimensional structure. While detailed experimental data on its physical and spectroscopic

properties are currently lacking, its potential as a building block in medicinal chemistry and materials science is evident. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential applications. The information provided in this guide serves as a foundational resource for scientists interested in this promising chemical entity.

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